N-(4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide

Description

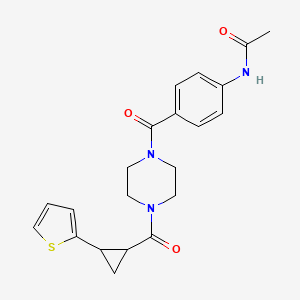

This compound features a phenylacetamide core linked via a carbonyl group to a piperazine ring, which is further substituted with a 2-(thiophen-2-yl)cyclopropanecarbonyl moiety. The acetamide group may contribute to hydrogen bonding, a critical factor in target engagement .

Properties

IUPAC Name |

N-[4-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-14(25)22-16-6-4-15(5-7-16)20(26)23-8-10-24(11-9-23)21(27)18-13-17(18)19-3-2-12-28-19/h2-7,12,17-18H,8-11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCGPRIAEBBAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a piperazine ring, a thiophene moiety, and a cyclopropanecarbonyl group. This unique structural configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound can be broken down into its structural components:

- Piperazine Ring : Known for its diverse pharmacological properties, including antidepressant and antipsychotic effects.

- Thiophene Moiety : Often associated with enhanced biological activity due to its electron-rich nature, which may facilitate interactions with various biological targets.

- Cyclopropanecarbonyl Group : Adds to the compound's structural diversity and may influence its binding affinity and selectivity towards specific receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Neurotransmitter Modulation : Compounds containing piperazine rings have been shown to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of mood disorders.

- Antitumor Activity : Some studies suggest that derivatives of piperazine can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

- Antimicrobial Properties : The presence of thiophene has been linked to antimicrobial activity, making these compounds potential candidates for developing new antibiotics.

Case Studies

-

Neuropharmacological Studies :

- A study conducted on similar piperazine derivatives demonstrated significant binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

- Another investigation highlighted the ability of thiophene-containing compounds to modulate dopamine receptor activity, indicating their potential use in managing psychotic disorders .

-

Anticancer Activity :

- Research involving derivatives with similar structural features showed promising results against various cancer cell lines, including breast and renal cancer. For instance, certain piperazine-based compounds were found to inhibit cell proliferation significantly at low micromolar concentrations .

- Antimicrobial Efficacy :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Thienyl)-piperazine | Contains thiophene and piperazine | Antidepressant properties |

| 4-(Trifluoromethyl)-piperazine | Substituted piperazine | Dopamine receptor modulation |

| 3-Pyridazinone derivatives | Heterocyclic ring systems | Antimicrobial activity |

This table illustrates how the structural features of related compounds correlate with their biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Acetamide Derivatives with Aromatic Substitutions

a) N-(4-Cyclohexylphenyl)-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}acetamide ()

- Key Differences : Replaces the thiophene-cyclopropane with a cyclohexylphenyl group and a propenyl-piperazine side chain.

- Impact: The cyclohexyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

b) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ()

- Key Differences : Substitutes the phenylacetamide with a benzothiazole ring and a methylpiperazine group.

- Impact : The benzothiazole’s fused aromatic system enhances planarity, possibly improving intercalation with biomolecular targets. However, the methylpiperazine lacks the thiophene’s electronic effects, which could diminish sulfur-specific interactions .

Piperazine Derivatives with Heteroaromatic Substituents

a) 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18, )

- Key Differences: Uses a butanone linker instead of cyclopropane and incorporates a trifluoromethylphenyl group.

- However, the butanone linker’s flexibility may reduce conformational restraint compared to the cyclopropane .

b) 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(4-{[(2,3,4-trichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()

- Key Differences : Features pyridinyl and trichlorobenzyl groups, with a sulfanyl linker.

- Impact : The pyridine’s nitrogen enables hydrogen bonding, while the trichlorobenzyl group adds steric bulk and lipophilicity. The sulfanyl linker may introduce susceptibility to oxidative metabolism, unlike the stable carbonyl in the target compound .

Carboxamide and Azetidinone Analogs

a) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Key Differences : Replaces the acetamide with a carboxamide and substitutes the thiophene-cyclopropane with an ethyl group.

- Impact : The ethyl group reduces steric hindrance but eliminates the thiophene’s aromatic interactions. The carboxamide’s hydrogen-bonding capacity is retained, though the lack of a phenylacetamide core may alter target selectivity .

b) N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()

- Key Differences: Incorporates an azetidinone (β-lactam) ring and nitro-phenyl group.

- The nitro group’s strong electron-withdrawing effects contrast with the thiophene’s electron-rich nature .

Comparative Data Table

Research Findings and Implications

- Rigidity vs. Flexibility: The target compound’s cyclopropane linker likely enhances binding specificity compared to flexible analogs (e.g., butanone in ) .

- Electronic Effects : Thiophene’s electron-rich sulfur may improve interactions with hydrophobic pockets, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) that alter charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.